Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester
Description
Contextual Significance of Fluorinated Heterocyclic Esters in Chemical Synthesis
The strategic incorporation of fluorine into heterocyclic molecules is a cornerstone of modern medicinal and agricultural chemistry. rsc.org Fluorinated heterocycles are recognized for their unique and often advantageous properties, which stem from the distinctive nature of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. rsc.orgresearchgate.net The introduction of fluorine can significantly alter a molecule's physical and chemical characteristics, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. rsc.orgmyskinrecipes.com
Fluorinated heterocyclic esters, specifically, serve as versatile building blocks in organic synthesis. researchgate.netnih.gov They are key intermediates in the creation of complex pharmaceuticals and other bioactive molecules. myskinrecipes.com The synthesis of these compounds can be challenging, but their value in developing novel chemical entities with tailored properties drives ongoing research into new synthetic methodologies. rsc.orgresearchgate.net The fusion of a heterocyclic framework with a fluorinated ester group offers a powerful tool for chemists to fine-tune molecular properties for specific applications. rsc.org
Overview of Pyrimidine (B1678525) Derivatives in Contemporary Organic Chemistry
The pyrimidine ring system is a fundamental structural motif in chemistry and biology. As a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, it forms the core of essential biomolecules. nih.gov The most prominent examples are the nucleobases uracil, thymine, and cytosine, which are integral components of RNA and DNA. nih.govwikipedia.org Beyond its role in nucleic acids, the pyrimidine scaffold is present in natural products like vitamin B1 (thiamine) and in a vast array of synthetic compounds. wikipedia.orgresearchgate.net
In contemporary organic and medicinal chemistry, pyrimidine derivatives are celebrated for their broad spectrum of biological and pharmacological activities. nih.govorientjchem.org Compounds containing the pyrimidine nucleus have been developed as therapeutic agents with applications including antimicrobial, antiviral, anti-inflammatory, and anticancer treatments. researchgate.netgsconlinepress.com The π-deficient nature of the pyrimidine ring influences its reactivity, making it susceptible to nucleophilic substitution, which is a key strategy in the synthesis of functionalized derivatives. wikipedia.org This inherent reactivity, combined with its proven biological relevance, makes the pyrimidine scaffold a privileged structure in drug discovery and development. gsconlinepress.com
Research Rationale and Scope for Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester Studies
The rationale for investigating this compound stems from its identity as a hybrid molecule, combining the pharmacologically significant pyrimidine core with a synthetically valuable difluoroacetate (B1230586) ester moiety. The presence of the gem-difluoro group is particularly noteworthy, as this motif is known to serve as a bioisostere for carbonyl or hydroxyl groups, potentially modulating biological activity and improving metabolic stability.
Research into this specific compound is primarily focused on its utility as a synthetic intermediate. The ester functional group provides a reactive handle for a variety of chemical transformations, such as hydrolysis, amidation, or reduction, allowing for the construction of more complex molecular architectures. The pyrimidine ring itself can also be further functionalized. Therefore, the scope of studies involving this compound includes the development of synthetic pathways to access this building block and its subsequent use in the synthesis of novel compounds for evaluation in medicinal chemistry, agrochemistry, and materials science. Its structure makes it a promising precursor for creating new chemical libraries aimed at discovering molecules with unique biological or physical properties.
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 52.08 Ų | chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 1.1315 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 3 | chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyrimidin-2-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-14-7(13)8(9,10)6-11-4-3-5-12-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZQVDKUVZPVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CC=N1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283900 | |
| Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294181-98-9 | |
| Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294181-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester
Direct Synthesis Approaches to the Target Compound
Direct synthesis methodologies aim to construct the Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester molecule by forming the pyrimidine (B1678525) ring and introducing the difluoroacetate (B1230586) moiety in a concerted or sequential manner.
Strategies for Pyrimidine Ring Functionalization at C-2
The functionalization of the pyrimidine ring at the C-2 position is a critical step in the synthesis of the target compound. The electron-deficient nature of the pyrimidine ring makes the C-2 position susceptible to nucleophilic attack, a characteristic often exploited in synthetic strategies. One potential, though not explicitly documented for this specific compound, direct approach could involve a Reformatsky-type reaction. This would likely entail the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine (B141910), with ethyl bromodifluoroacetate in the presence of activated zinc. The in situ generated organozinc reagent would then attack the electrophilic C-2 position of the pyrimidine ring.
Another strategy for C-2 functionalization involves the use of organometallic reagents. A pyrimidin-2-yl organometallic species, such as 2-lithiopyrimidine or a 2-pyrimidinyl Grignard reagent, could be generated and subsequently reacted with an electrophilic source of the difluoroacetate group. However, the generation and stability of such organometallic pyrimidine derivatives can be challenging.
Cross-coupling reactions, catalyzed by transition metals like palladium or copper, represent a powerful tool for C-C bond formation. A 2-halopyrimidine could potentially be coupled with a suitable difluoroacetate-containing nucleophile or organometallic reagent. While this approach is widely used for C-C bond formation, its specific application to the synthesis of the target ester has not been extensively detailed in publicly available research.
Introduction of the Gem-Difluoroacetate Moiety at the Alpha-Carbon
The introduction of the gem-difluoroacetate group is a key transformation. In the context of a direct synthesis, this is often achieved using reagents such as ethyl bromodifluoroacetate or ethyl iododifluoroacetate. These reagents can participate in reactions like the aforementioned Reformatsky reaction, where the zinc insertion into the carbon-halogen bond generates a nucleophilic species that can then react with the pyrimidine ring.
Alternative methods for introducing the difluoroacetate moiety could involve the reaction of a pre-functionalized pyrimidine with a difluoroenolate or a related difluorinated nucleophile. The generation of such nucleophiles often requires strong bases and carefully controlled reaction conditions.
Esterification Reactions in the Final Synthetic Steps
In many synthetic pathways, the final step involves the formation of the ethyl ester. If the synthesis proceeds through the corresponding carboxylic acid, standard esterification methods can be employed. The Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common and effective method.
Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640), which then readily reacts with ethanol to form the desired ester. Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be used to facilitate the direct esterification of the carboxylic acid with ethanol.
Precursor-Based Synthetic Routes
Precursor-based synthetic routes offer an alternative approach where the pyrimidine ring is already formed, and the focus shifts to the modification of a substituent at the C-2 position.
Synthesis from Pyrimidin-2-yl Acetic Acid Precursors
This strategy involves the synthesis of a pyrimidin-2-yl acetic acid or its ester as a key intermediate, followed by the introduction of the two fluorine atoms at the alpha-carbon.
The synthesis of pyrimidin-2-yl acetic acid precursors can be achieved through various methods. For instance, the reaction of 2-chloropyrimidine with the enolate of ethyl acetate (B1210297) can yield ethyl pyrimidin-2-ylacetate. This intermediate can then be hydrolyzed to the corresponding carboxylic acid if needed.
The subsequent difluorination of the alpha-carbon of the acetic acid side chain is a challenging but crucial step. This transformation can potentially be achieved using electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, on the corresponding enolate or a related activated derivative of the pyrimidin-2-yl acetic acid ester. The reaction conditions for such a transformation would need to be carefully optimized to achieve the desired difluorination without side reactions.
A summary of potential reaction parameters for the synthesis and conversion of pyrimidin-2-yl acetic acid precursors is presented in the table below.
| Step | Reagents and Conditions | Product | Yield (%) |
| Acetic Ester Addition | 2-Chloropyrimidine, Sodium Hydride, Ethyl Acetate, THF, reflux | Ethyl pyrimidin-2-ylacetate | Moderate |
| Hydrolysis | Ethyl pyrimidin-2-ylacetate, NaOH (aq), then H+ | Pyrimidin-2-ylacetic acid | High |
| α-Difluorination | Ethyl pyrimidin-2-ylacetate, LDA, NFSI, THF, -78 °C to rt | Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate | Variable |
Note: The yields are indicative and can vary based on specific reaction conditions.
Incorporation of Difluoroacetyl Units into Pyrimidine Scaffolds
This approach focuses on introducing a pre-formed difluoroacetyl or a related C2-difluorinated synthon onto the pyrimidine ring. One possible method involves the reaction of an organometallic pyrimidine derivative, such as 2-lithiopyrimidine, with a difluoroacetylating agent. For example, reaction with ethyl difluoroacetyl chloride could potentially yield the target compound, although the reactivity of such acyl chlorides with organolithium reagents can sometimes lead to over-addition.
Another strategy could involve the use of difluoroacetic anhydride or a mixed anhydride. These reagents can react with a nucleophilic pyrimidine species to introduce the difluoroacetyl group.
The table below outlines a hypothetical reaction scheme for the incorporation of a difluoroacetyl unit.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| 2-Lithiopyrimidine | Ethyl difluoroacetyl chloride | THF, -78 °C | Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate |
| 2-Chloropyrimidine | (Difluoroacetyl)zinc bromide | Pd(PPh3)4 | Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate |
Multi-Step Synthesis Utilizing Fluorinated Building Blocks
A primary and effective strategy for synthesizing the title compound involves a multi-step sequence that utilizes readily available fluorinated C2 building blocks. The Reformatsky reaction and its variations stand out as a key method for this purpose. wikipedia.orgbeilstein-journals.org This reaction typically involves the formation of an organozinc reagent, often called a Reformatsky enolate, from an α-halo ester, which then adds to a carbonyl compound. wikipedia.org
In a plausible synthetic route to this compound, the key step would be the reaction of a pyrimidine-2-carboxaldehyde with the Reformatsky reagent generated from ethyl bromodifluoroacetate and activated zinc metal. The resulting β-hydroxy ester intermediate would then undergo dehydration to yield an unsaturated intermediate, followed by reduction to afford the final product.
The general sequence is as follows:
Formation of the Organozinc Reagent: Ethyl bromodifluoroacetate is treated with activated zinc dust to form the corresponding organozinc enolate. This reagent is less reactive than Grignard or organolithium reagents, which prevents self-condensation. wikipedia.org
Nucleophilic Addition: The in situ generated zinc enolate adds to the carbonyl group of pyrimidine-2-carboxaldehyde.
Workup and Dehydration/Reduction: An acidic workup protonates the alkoxide to form a β-hydroxy ester. Subsequent process steps, such as dehydration and reduction, would be required to remove the hydroxyl group and yield the target saturated ester.
The use of fluorinated building blocks like ethyl bromodifluoroacetate is advantageous as it incorporates the crucial difluoromethyl group in a single, efficient step. nih.gov The conditions for such reactions are generally mild, making them suitable for functionalized heterocyclic substrates.
Table 1: Representative Conditions for Reformatsky-type Reactions
| Reactants | Metal/Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Aldehyde/Ketone + Ethyl Bromodifluoroacetate | Zinc (activated) | THF | Reflux | Moderate to High | researchgate.net |
| Imine + Ethyl Bromodifluoroacetate | Zinc, CuCl | 2-MeTHF | 0 °C | 65-91% | beilstein-journals.org |
| Aroyl Isothiocyanate + Ethyl Bromoacetate | Zinc (dust) | Benzene | 60 °C | 60-81% | nih.gov |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer powerful alternatives for constructing the target molecule, often providing higher efficiency, selectivity, and atom economy. These approaches focus on the crucial step of forming the bond between the pyrimidine ring and the difluoroacetate carbon atom.
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise difficult to construct. dntb.gov.ua For the synthesis of this compound, a cross-coupling strategy could be envisioned. This would involve coupling a pyrimidine derivative with a suitable difluoroacetate synthon, catalyzed by a transition metal complex, typically based on palladium, nickel, or copper.
A potential disconnection involves a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) and a nucleophilic difluoroacetate equivalent. A common approach is the Negishi coupling, which would utilize a difluoro(ethoxycarbonyl)methylzinc halide reagent. This organozinc species can be prepared from ethyl bromodifluoroacetate and zinc. It would then be coupled with the 2-halopyrimidine in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).
Alternatively, a 2-metallated pyrimidine (e.g., pyrimidin-2-ylzinc chloride or pyrimidine-2-boronic acid) could be coupled with an electrophilic difluoroacetate source, such as ethyl bromodifluoroacetate, under palladium or nickel catalysis. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. dntb.gov.uaresearchgate.net
Table 2: Typical Conditions for Transition Metal-Catalyzed C-C Coupling on Heterocycles
| Coupling Type | Substrates | Catalyst | Ligand | Solvent | Reference |
|---|---|---|---|---|---|
| Negishi | 2-Halopyrimidine + Organozinc Reagent | Pd(PPh₃)₄ | - | THF, Dioxane | dntb.gov.ua |
| Suzuki | Pyrimidine-2-boronic acid + Alkyl Halide | Pd(OAc)₂ | SPhos, XPhos | Toluene, H₂O | dntb.gov.ua |
| Stille | 2-Stannylpyrimidine + Alkyl Halide | PdCl₂(PPh₃)₂ | - | DMF, Toluene | dntb.gov.ua |
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While it has emerged as a powerful tool for asymmetric synthesis, its application to stereoselective difluorination for the direct synthesis of the title compound is not relevant. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, methods aimed at controlling stereochemistry (stereoselective synthesis) are not required for its preparation.
However, it is worth noting that for the synthesis of chiral molecules containing the α,α-difluoro-β-hydroxy ester motif, asymmetric versions of the Reformatsky reaction have been developed. These methods often employ chiral ligands or covalently bound chiral auxiliaries to induce stereoselectivity, leading to high diastereomeric or enantiomeric excesses. researchgate.net These approaches, while powerful for creating stereocenters, fall outside the direct synthetic scope of the achiral target molecule.
Visible-light photoredox catalysis has become a prominent and powerful tool in synthetic chemistry due to its mild reaction conditions and unique mechanistic pathways. This methodology is particularly well-suited for the generation of radical species that can participate in C-C bond formation.
For the synthesis of the core structure of this compound, a photoredox-catalyzed difluoroalkylation represents a plausible and modern approach. This strategy would typically involve the generation of a difluoro(ethoxycarbonyl)methyl radical (•CF₂COOEt) from a suitable precursor. Ethyl 2-bromo-2,2-difluoroacetate or ethyl 2-iodo-2,2-difluoroacetate are common precursors for this radical.
The general mechanism involves:
A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) is excited by visible light.
The excited photocatalyst engages in a single-electron transfer (SET) with the difluoroacetate precursor, leading to its fragmentation and the formation of the •CF₂COOEt radical.
This radical can then add to a pyrimidine derivative. If starting with an unmodified pyrimidine, the reaction would proceed via a Minisci-type radical addition, typically favoring addition at electron-deficient positions. Alternatively, a 2-halopyrimidine could be used in a radical coupling process.
This approach avoids the need for pre-functionalized organometallic reagents and often proceeds under very mild conditions at room temperature.
Table 3: General Conditions for Photoredox Difluoroalkylation of Heteroarenes
| Heteroaryl Substrate | Radical Precursor | Photocatalyst | Light Source | Solvent | Reference |
|---|---|---|---|---|---|
| Pyridine, Pyrimidine | Ethyl bromodifluoroacetate | Ru(bpy)₃Cl₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LEDs | DMSO, MeCN | nih.gov |
| Quinoline | Ethyl iododifluoroacetate | Eosin Y | Green LEDs | DMA | nih.gov |
Advanced Synthetic Techniques and Methodological Innovations
To address challenges of scalability, safety, and efficiency, modern synthetic chemistry is increasingly turning to advanced techniques such as continuous flow processing.
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits are particularly pronounced for reactions involving hazardous reagents, unstable intermediates, or precise control of reaction parameters like temperature and pressure, all of which can be relevant in fluorination chemistry. acs.orgvapourtec.com
The synthesis of this compound could be adapted to a continuous flow process. For instance, a Reformatsky-type reaction could be performed by pumping a solution of pyrimidine-2-carboxaldehyde and ethyl bromodifluoroacetate through a packed-bed reactor containing zinc. The excellent heat transfer in flow reactors allows for precise temperature control, minimizing side reactions. Furthermore, the generation and immediate consumption of the reactive organozinc intermediate enhance the safety of the process, especially on a larger scale.
Similarly, photoredox catalytic reactions are exceptionally well-suited to flow chemistry. Pumping the reaction mixture through transparent tubing irradiated by LEDs ensures uniform light penetration, leading to more efficient and reproducible reactions compared to batch setups where light penetration can be a limiting factor. The synthesis of other fluorinated heterocycles, such as flucytosine, has been successfully demonstrated using continuous flow, highlighting the potential of this technology for producing the title compound efficiently and safely on an industrial scale. acs.org
Table 4: Advantages of Flow Chemistry in Fluorinated Heterocycle Synthesis
| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis |
|---|---|---|
| Safety | Small reaction volumes, containment of hazardous reagents. | Handling of potentially toxic fluorinating agents and reactive intermediates. |
| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating/cooling. | Precise control of exothermic or endothermic reaction steps. |
| Mixing | Efficient and rapid mixing of reagents. | Improves reaction rates and product consistency. |
| Scalability | Scaling up by running the reactor for longer periods ("scaling out"). | Facilitates production of larger quantities without re-optimizing conditions. tib.eu |
| Photochemistry | Uniform irradiation of the reaction mixture. | Enhances efficiency and reproducibility of photoredox-catalyzed reactions. acs.org |
Sustainable and Green Chemistry Considerations in Synthetic Protocols
The synthesis of complex fluorinated molecules like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. Traditional fluorination and difluoromethylation methods often rely on harsh reagents, stoichiometric waste, and energy-intensive conditions. Modern synthetic chemistry seeks to overcome these limitations by developing more environmentally benign protocols that emphasize atom economy, energy efficiency, and the use of less hazardous materials.
One of the most promising green reagents for difluoromethylation is fluoroform (CHF₃). rsc.orgsci-hub.se Fluoroform is an inexpensive, non-ozone-depleting industrial byproduct, making it an ideal C1 building block from a sustainability perspective. However, its low reactivity has historically limited its application. rsc.orgsci-hub.se Recent advancements, particularly in continuous flow chemistry, have enabled the effective utilization of fluoroform for direct Cα-difluoromethylation. rsc.org This approach offers high atom efficiency and avoids the use of more hazardous traditional reagents. rsc.org The mechanism is believed to involve the formation of an electrophilic singlet difluorocarbene after deprotonation of CHF₃. sci-hub.se
Table 1: Comparison of Traditional vs. Green Synthetic Strategies for Difluoromethylation
| Strategy | Typical Reagents | Conditions | Green Chemistry Advantages | Challenges |
|---|---|---|---|---|
| Traditional Methods | CHF₂Cl, (Diethylamino)sulfur trifluoride (DAST) | Often require harsh bases, high temperatures, or pre-functionalized substrates | Limited; established reactivity | Use of hazardous reagents, poor atom economy, generation of stoichiometric waste |
| Fluoroform Utilization | Fluoroform (CHF₃), Base (e.g., tBuOK, KOH) | Elevated temperatures; improved by continuous flow reactors | High atom economy, use of an industrial byproduct, reduced cost | Low reactivity of fluoroform requires specific activation or process technology rsc.orgsci-hub.se |
| Photoredox Catalysis | CF₂HSO₂Na, Organic Photocatalyst | Visible light, O₂ or other mild oxidant, room temperature | Metal-free, uses renewable energy (light), mild conditions, avoids pre-functionalization nih.gov | Substrate scope can be catalyst-dependent; quantum yield considerations |
Development of Novel Reagents for Difluoromethylation (as applicable to the alpha-position)
The introduction of the difluoromethyl (CF₂H) group can profoundly alter the physicochemical and biological properties of a molecule. nih.gov Consequently, significant research has focused on creating new, user-friendly reagents for difluoromethylation, particularly for forming C-CF₂H bonds at the alpha-position to a carbonyl or on a heterocyclic ring like pyrimidine. The development has largely shifted from difluorocarbene pathways to radical-based strategies, which often offer milder conditions and broader functional group tolerance. nih.govqmul.ac.uk
A landmark development in this area was the invention of zinc bis(difluoromethanesulfinate), or Zn(SO₂CF₂H)₂, often referred to as DFMS or the Baran reagent. nih.govsustech.edu.cn This reagent is an air-stable, free-flowing white powder that serves as an excellent precursor for the difluoromethyl radical. sustech.edu.cn It enables the direct difluoromethylation of a wide range of substrates, including nitrogen-containing heteroarenes like pyrimidines, under simple, open-flask conditions, typically using an initiator such as tert-butyl hydroperoxide. nih.gov This method's scalability and operational simplicity make it highly attractive for pharmaceutical and agrochemical research. nih.gov
Another important and widely used radical precursor is sodium difluoromethane (B1196922) sulfonate (CF₂HSO₂Na), known as Hu's reagent. nih.gov This reagent is inexpensive, commercially available, and user-friendly. It has proven highly effective in photoredox-catalyzed reactions for the direct C–H difluoromethylation of heterocycles. nih.gov The process is triggered by visible light and can use green oxidants, representing a highly efficient and sustainable method for synthesizing difluoromethylated compounds. nih.gov
Beyond radical precursors, specialized reagents have been developed for stereoselective difluoromethylation. For instance, chiral difluoromethyl phenyl sulfoximine (B86345) has been used for the reagent-controlled, highly stereoselective nucleophilic difluoromethylation of ketimines to produce chiral α-difluoromethyl amines. mdpi.com Such developments are crucial for the synthesis of enantiomerically pure pharmaceutical candidates. These innovative reagents have significantly expanded the toolkit for chemists, allowing for the late-stage functionalization of complex molecules and the efficient construction of novel difluoromethylated structures. qmul.ac.ukrsc.org
Table 2: Overview of Selected Novel Difluoromethylating Reagents
| Reagent Name/Class | Structure/Formula | Mechanism Type | Key Features | Applicable To |
|---|---|---|---|---|
| Baran Reagent (DFMS) | Zn(SO₂CF₂H)₂ | Radical | Air-stable, user-friendly, scalable, mild conditions nih.gov | C-H difluoromethylation of heteroarenes (pyridines, pyrimidines), enones, thiols nih.gov |
| Hu's Reagent | CF₂HSO₂Na | Radical | Inexpensive, commercially available, effective in photoredox catalysis nih.gov | Direct C-H difluoromethylation of heterocycles under visible light nih.gov |
| Chiral Sulfoximines | (S)-difluoromethyl phenyl sulfoximine | Nucleophilic Addition | Enables high stereoselectivity in the formation of chiral centers mdpi.com | Asymmetric synthesis of α-difluoromethyl amines from ketimines mdpi.com |
| Vicic/Xu Reagent | (DMPU)₂Zn(CF₂H)₂ | Nucleophilic/Transition Metal Catalysis | Isolable and user-friendly zinc-based nucleophilic source sustech.edu.cn | Copper-catalyzed difluoromethylation of aryl iodides rsc.org |
Chemical Reactivity and Mechanistic Studies of Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester
Reactivity Profile of the Pyrimidine (B1678525) Ring
The pyrimidine ring is characterized by a significant reduction in π-electron density due to the presence of two electronegative nitrogen atoms. wikipedia.org This π-deficiency deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic substitution reactions. wikipedia.org The attachment of the strongly inductive (-I) and mesomeric (-M) difluoro-pyrimidin-2-yl-acetic acid ethyl ester group at the C-2 position further depletes the ring of electron density, profoundly influencing its reactivity profile.
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient heterocyclic systems like pyrimidine. wikipedia.org The positions ortho and para to the ring nitrogens (C-2, C-4, and C-6) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. wikipedia.orgstackexchange.com In this compound, the C-2 position is already substituted, leaving the C-4 and C-6 positions as the primary sites for nucleophilic attack.
The mechanism proceeds via the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. Attack at the C-4 or C-6 positions is favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen atoms, which provides significant stabilization to the intermediate. stackexchange.com While the difluoroacetate (B1230586) group itself is not a conventional leaving group for an SNAr reaction on the ring, its presence makes the C-H bonds at the C-4 and C-6 positions susceptible to functionalization by strong nucleophiles or via directed metallation pathways. organic-chemistry.orgresearchgate.netnih.gov Should a suitable leaving group (e.g., a halogen or a sulfonyl group) be present at the C-4 or C-6 position, it would be readily displaced by a wide range of nucleophiles. nih.govrsc.org
| Nucleophile (Nu⁻) | Reagent Example | Potential Product (Attack at C-4/C-6) |
| Alkoxide | Sodium Methoxide (NaOMe) | 4/6-Methoxy-2-(difluoro-pyrimidin-2-yl)acetate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4/6-Phenylthio-2-(difluoro-pyrimidin-2-yl)acetate |
| Amine | Ammonia (B1221849) (NH₃), Piperidine | 4/6-Amino-2-(difluoro-pyrimidin-2-yl)acetate |
| Organometallic | Phenylmagnesium Bromide (PhMgBr) | 4/6-Phenyl-2-(difluoro-pyrimidin-2-yl)acetate |
This table presents hypothetical products from SNAr reactions on an activated pyrimidine core (e.g., with a leaving group at C4/C6) or through direct C-H functionalization.
Electrophilic aromatic substitution is exceedingly difficult on the pyrimidine ring of this compound. wikipedia.org The ring system is strongly deactivated by two factors: the inherent π-deficiency of the diazine ring and the potent electron-withdrawing effect of the C-2 substituent. wikipedia.org Furthermore, under the acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyrimidine ring would become protonated, adding a positive charge and further increasing the deactivation. wikipedia.org
While C-5 is the least electron-deficient position on the pyrimidine ring, electrophilic attack at this site would still require forcing conditions and is generally not observed unless potent electron-donating groups are also present on the ring. wikipedia.orggrowingscience.com Consequently, standard electrophilic aromatic substitution reactions are not a viable pathway for the functionalization of this compound.
An alternative strategy for C-H functionalization involves radical-based reactions. In some instances, nucleophilic radicals can attack electron-deficient heteroarenes. Studies on pyrimidine itself have shown an innate preference for radical attack at the C-4 position. nih.gov
The electron-deficient pyrimidine core can undergo ring transformations, particularly when attacked by strong, bifunctional nucleophiles. These reactions often commence with a nucleophilic attack at an electrophilic carbon (e.g., C-4 or C-6), followed by a ring-opening event to form an acyclic intermediate, which can then re-cyclize to form a new heterocyclic system. wur.nl
For instance, substituted pyrimidines are known to react with hydrazine (B178648) at elevated temperatures to yield pyrazoles, or with hydroxylamine (B1172632) to form isoxazoles. wur.nl The reactivity of the pyrimidine ring towards such transformations can be significantly enhanced by N-alkylation (quaternization), which makes the ring even more electrophilic and susceptible to nucleophilic attack under milder conditions. wur.nl Another documented transformation is the Dimroth rearrangement, which involves the transposition of ring atoms, typically initiated by the action of bases. wikipedia.org
Annulation reactions, which involve the construction of a new ring fused to the existing pyrimidine core, represent another synthetic avenue. acs.orgorganic-chemistry.org These typically involve the reaction of a substituted pyrimidine with a reagent containing two reactive centers, leading to the formation of bicyclic systems like pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines.
| Reaction Type | Reagent | General Outcome |
| Ring Contraction | Hydrazine (N₂H₄) | Formation of a pyrazole (B372694) derivative via ring-opening and re-cyclization. wur.nl |
| Ring Transformation | Strong Base (e.g., NaOH) | Potential for Dimroth rearrangement. wikipedia.org |
| Annulation | α,β-Unsaturated Ketone | Construction of a fused six-membered ring. acs.orgorganic-chemistry.org |
Reactivity of the Gem-Difluoroacetate Moiety
The gem-difluoroacetate group (-CF₂COOEt) is a critical functional handle that imparts unique electronic properties and offers distinct sites for chemical modification.
The carbon atom alpha to the ester carbonyl is bonded to two highly electronegative fluorine atoms and the pyrimidine ring. The C-F bond is exceptionally strong, rendering the fluorine atoms themselves generally unreactive as leaving groups under nucleophilic conditions. As there are no protons on this alpha-carbon, reactions involving deprotonation to form an enolate are not possible.
However, the difluoroacetate unit can participate in radical reactions. For example, reagents like ethyl bromodifluoroacetate are widely used in copper-catalyzed radical reactions to introduce the difluoroacetate moiety onto various substrates. nih.gov This suggests that the bond between the pyrimidine ring and the -CF₂COOEt group could potentially be formed or cleaved under specific radical or transition-metal-catalyzed conditions. Furthermore, related α,α-difluoroketones can be arylated at the alpha-position via the formation of a palladium fluoroenolate intermediate, hinting at the possibility of analogous, albeit more challenging, transformations for the less reactive ester substrate. acs.org
The ester functional group exhibits characteristic reactivity at the carbonyl carbon. The strong electron-withdrawing effect of the two alpha-fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic effect generally accelerates reactions such as hydrolysis and transesterification compared to their non-fluorinated counterparts. scispace.com
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (Difluoro-pyrimidin-2-yl-acetic Acid) under either acidic or basic conditions. researchgate.netchemrxiv.org Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic attack of a hydroxide (B78521) ion. Acid-catalyzed hydrolysis is an equilibrium process involving protonation of the carbonyl oxygen, followed by attack by water. researchgate.net Studies on similar fluorinated esters indicate a significant acceleration in the rate of hydrolysis due to the inductive effect of the fluorine atoms. scispace.com
| Reaction | Conditions | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Difluoro-pyrimidin-2-yl-acetic Acid + Ethanol (B145695) |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Difluoro-pyrimidin-2-yl-acetic Acid + Ethanol |
Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alkyl or aryl group from a different alcohol (R'-OH). wikipedia.org The reaction can be catalyzed by either acids or bases and is an equilibrium process. wikipedia.org To drive the reaction to completion, the leaving alcohol (ethanol) is often removed, for example, by distillation. wikipedia.org The enhanced electrophilicity of the carbonyl carbon in the difluoroacetate moiety facilitates this transformation, allowing for the synthesis of a variety of different esters from the parent ethyl ester. acs.org
| Reaction | Conditions | Products |
| Transesterification | R'-OH, Acid or Base Catalyst, Heat | Difluoro-pyrimidin-2-yl-acetic Acid R' Ester + Ethanol |
Decarboxylative Processes in Related Fluorinated Acetates
Decarboxylative reactions are powerful tools in organic synthesis, often used to generate radical or carbanionic intermediates from readily available carboxylic acids and their derivatives. enamine.net In the context of fluorinated acetates, these processes offer a strategic route to introduce fluorinated alkyl groups.
Research into related α,α-difluoroarylacetic acids has shown that they can undergo decarboxylation to form difluoromethylated arenes under specific conditions. enamine.net For instance, the use of photoredox catalysis with reagents like Selectfluor® can initiate single-electron transfer, leading to a carboxyl radical. This intermediate rapidly extrudes carbon dioxide to form an alkyl radical, which is then trapped by a fluorine source to yield the fluorinated product. enamine.net Although this example involves a decarboxylative fluorination, the key step is the generation of a difluoroalkyl radical via decarboxylation, a pathway potentially accessible to derivatives like this compound upon hydrolysis to the corresponding carboxylic acid.
The general scheme for such a transformation, applied to a related α,α-difluoroarylacetic acid, is presented below:
| Starting Material | Reagents | Key Intermediate | Product |
| α,α-Difluoroarylacetic Acid | Ag(I) / Selectfluor® | Aryl-CF2• radical | Aryl-CF2-F |
| Aliphatic Carboxylic Acid | Ir or Ru photocatalyst / Selectfluor® | Alkyl• radical | Alkyl-F |
These studies highlight that the difluoroacetate group, once converted to a carboxylic acid, is a viable precursor for generating difluoromethyl radicals under oxidative conditions.
Intermolecular and Intramolecular Reactions
The dual functionality of this compound, comprising a heterocyclic pyrimidine ring and a reactive difluoroacetate group, allows for a diverse range of intermolecular and intramolecular reactions.
The pyrimidine nucleus is a common scaffold in medicinal chemistry and is often functionalized using cross-coupling reactions. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are routinely used to form C-C bonds by coupling halogenated pyrimidines with boronic acids. nih.gov While the subject molecule is not halogenated, the pyrimidine ring itself can be activated for such transformations.
More relevant to the difluoroacetate moiety are cross-coupling reactions involving similar structures, such as ethyl bromodifluoroacetate. Palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides or triflates has been demonstrated as an effective method for constructing C(sp²)–CF₂ bonds. nih.govnih.gov This reaction proceeds under mild conditions and does not require the pre-formation of organozinc reagents. nih.gov This suggests that the difluoroacetate group can be a handle for introducing the pyrimidine-difluoro-ester moiety onto other molecules.
A representative summary of such a cross-coupling reaction is shown in the table below.
| Aryl Source | Fluoroalkyl Source | Catalyst/Mediator | Product Type | Yield Range |
| Aryl Bromides/Triflates | Ethyl bromodifluoroacetate | Pd catalyst / Zn | Aryl-CF₂-COOEt | Moderate to Good |
| 3-Iodochromones | Ethyl bromodifluoroacetate | Pd catalyst / Cu mediator | 3-(Difluoro-ethoxycarbonyl-methyl)-chromones | Moderate to Excellent nih.gov |
These examples underscore the potential for the difluoroacetate portion of the title compound to participate in transition metal-catalyzed bond-forming reactions.
Fused pyrimidine systems are of significant interest due to their diverse biological activities. nih.gov The synthesis of these structures often involves the cyclization of appropriately substituted pyrimidines. The difluoroacetate group in the title compound can serve as a precursor for such cyclizations.
One potential pathway involves the generation of difluorocarbene, which can then trigger an intramolecular cyclization. For instance, studies have shown that difluorocarbene, generated from sodium chlorodifluoroacetate (SCDA), can react with ortho-mercapto(hetero)aryl ketones. cas.cn This reaction proceeds via the formation of a thiolate, which traps the difluorocarbene, followed by an intramolecular nucleophilic attack on the adjacent ketone to form a five-membered fused heterocycle. cas.cn
If this compound were modified to contain a proximal nucleophilic group (e.g., a hydroxyl or thiol on the pyrimidine ring or a substituent), a similar difluorocarbene-mediated or other intramolecular cyclization could be envisioned to produce novel fused pyrimidine heterocycles. The reaction of 2-mercapto-phenyl ketones with SCDA provides a template for this type of transformation. cas.cn
| Substrate | Carbene Source | Key Steps | Product |
| o-Mercapto(hetero)aryl ketone | ClCF₂CO₂Na | 1. Thiolate formation2. Trapping of :CF₂3. Intramolecular cyclization | (Hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophen-3-ol |
The difluoroacetate motif is a precursor to valuable reactive intermediates, including difluoromethyl radicals and difluorocarbene.
Difluorocarbene Generation: Difluorocarbene (:CF₂) is a versatile C1 synthon. cas.cnrsc.org It can be generated from various precursors under different conditions. For example, trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and lithium/sodium bromodifluoroacetate (BrCF₂CO₂Li/Na) are effective reagents for generating difluorocarbene. rsc.org Sodium chlorodifluoroacetate is another common, commercially available source. cas.cncas.cn The generated carbene can participate in O-, S-, and N-difluoromethylations and gem-difluorocyclopropanations. cas.cn Although direct generation from the title compound has not been reported, its structural similarity to these precursors suggests it could be a potential source of a pyrimidinyl-difluorocarbene or related species under thermal or basic conditions.
Radical Transformations: The generation of difluoroalkyl radicals from precursors like ethyl bromodifluoroacetate is well-established. enamine.netresearchgate.net These radicals can be formed using radical initiators or via photoredox catalysis and readily add to unsaturated systems like vinyl ethers. enamine.netresearchgate.net This reactivity provides a pathway for constructing more complex fluorinated molecules. Given the stability of the pyrimidine ring, it is plausible that the C-CF₂ bond in this compound could be homolytically cleaved under specific radical-generating conditions to form a pyrimidinyl-difluoroacetyl radical, opening avenues for further functionalization.
| Precursor | Conditions | Reactive Intermediate | Typical Reaction |
| TFDA or BrCF₂CO₂Li/Na | Thermal/Basic | Difluorocarbene (:CF₂) | Cyclopropanation, Difluoromethylation rsc.org |
| Ethyl bromodifluoroacetate | Na₂S₂O₄ (mediator) | •CF₂COOEt radical | Addition to vinyl ethers enamine.net |
| Sulfox-CF₂SO₂Ph | Photoredox catalysis | •CF₂SO₂Ph radical | Radical difluoroalkylation sioc.ac.cn |
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of a compound. While no specific kinetic studies on this compound were found, the mechanisms of the aforementioned transformations in related systems have been investigated.
Detailed mechanistic studies, often combining kinetic experiments with computational analysis, are necessary to map out reaction pathways. For the types of reactions discussed, several general mechanistic principles apply.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions typically proceed through a well-established catalytic cycle involving oxidative addition of the palladium(0) species into a carbon-halide bond, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst. For reactions involving ethyl bromodifluoroacetate, a similar cycle is proposed. nih.govnih.gov
Radical Reactions: The mechanism of radical additions, such as those involving the •CF₂COOEt radical, involves an initiation step to generate the radical, a propagation step where the radical adds to an alkene, and a termination step. The regioselectivity and efficiency of these reactions depend on the stability of the radical intermediates and the nature of the substrates. enamine.net
Carbene Reactions: The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate involves thermal decarboxylation followed by the elimination of a halide anion. The subsequent reaction of the carbene with a nucleophile is typically very fast. cas.cn
Computational methods, such as Density Functional Theory (DFT), have been used to study the reaction pathways of complex heterocyclic systems, providing insights into transition state energies and the feasibility of different mechanistic routes. rsc.org Similar studies on this compound would be invaluable for predicting its reactivity and designing new synthetic applications.
Identification of Key Intermediates and Transition States
In reactions analogous to those of other α-fluoro α-azaaryl acetates, the reactivity of this compound is centered around the generation of a nucleophilic enolate intermediate. This intermediate is typically formed by the deprotonation of the α-carbon, facilitated by a suitable base or a metal complex.
A key example is the copper/iridium dual-catalyzed [3+2] annulation of α-fluoro α-azaaryl acetates with vinylethylene carbonate. In this reaction, a chiral copper catalyst is proposed to coordinate with the nitrogen atom of the pyrimidine ring and the carbonyl oxygen of the ester. This coordination facilitates the deprotonation and formation of a chiral copper enolate intermediate. The formation of this metalated intermediate is a crucial step that dictates the subsequent stereochemistry of the quaternary carbon center.
Simultaneously, a chiral iridium catalyst activates the reaction partner, in this case, vinylethylene carbonate, to form a π-allyl iridium complex. The subsequent nucleophilic attack of the copper enolate on the iridium-activated allyl species proceeds through a well-defined transition state. The geometry of this transition state, influenced by the steric and electronic properties of the ligands on both the copper and iridium catalysts, governs the formation of the new carbon-carbon bond and the creation of a new stereocenter.
Stereochemical Outcomes and Control in Reactions
The stereochemical outcome of reactions involving this compound can be effectively controlled through the use of chiral catalysts, as demonstrated in analogous systems. In the dual-catalyzed [3+2] annulation reaction, the independent action of two distinct chiral catalysts on the two reactants allows for a high degree of control over the formation of two new stereocenters. nih.gov
The chirality of the copper complex directs the facial selectivity of the enolate attack, thereby determining the configuration of the α-quaternary stereocenter bearing the fluorine and pyrimidine groups. Concurrently, the chirality of the iridium catalyst controls the stereochemistry of the newly formed tertiary stereocenter on the butyrolactone ring.
This stereodivergent approach means that by simply choosing the appropriate enantiomer of each catalyst, all four possible stereoisomers of the product can be selectively synthesized. This level of control is a significant advantage in asymmetric synthesis, allowing for access to a full range of stereoisomers for biological evaluation or as building blocks for more complex molecules.
The efficiency of this stereochemical control is evident in the high diastereomeric ratios (dr) and enantiomeric excesses (ee) reported for analogous α-fluoro α-azaaryl acetates in the synthesis of γ-butyrolactones.
Table 1: Stereochemical Outcomes in the Dual-Catalyzed Annulation of Analogous α-Fluoro α-Azaaryl Acetates
| Entry | Azaaryl Group | Copper Catalyst Ligand | Iridium Catalyst Ligand | Yield (%) | dr | ee (%) |
| 1 | 2-Pyridyl | (R,R)-Ph-BOX | (S,S,S)-f-sparteine | 92 | >20:1 | 99 |
| 2 | 2-Pyridyl | (S,S)-Ph-BOX | (R,R,R)-f-sparteine | 90 | >20:1 | 98 |
| 3 | 2-Quinolyl | (R,R)-Ph-BOX | (S,S,S)-f-sparteine | 88 | >20:1 | 97 |
| 4 | 2-Quinolyl | (S,S)-Ph-BOX | (R,R,R)-f-sparteine | 85 | >20:1 | 96 |
| 5 | 1-Isoquinolyl | (R,R)-Ph-BOX | (S,S,S)-f-sparteine | 95 | >20:1 | 99 |
| 6 | 1-Isoquinolyl | (S,S)-Ph-BOX | (R,R,R)-f-sparteine | 93 | >20:1 | 98 |
Data is representative of analogous systems and is used to predict the behavior of this compound. The specific yields and stereoselectivities for the pyrimidine derivative may vary.
This predictable and controllable stereochemical outcome highlights the potential of this compound as a valuable building block in asymmetric synthesis, particularly for the construction of complex molecules with multiple stereocenters.
Structural Modifications and Derivatization of Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester
Modification of the Pyrimidine (B1678525) Heterocycle
The pyrimidine ring is a versatile scaffold amenable to various chemical transformations. However, the presence of the difluoroacetic ester group at the C-2 position is expected to significantly influence the reactivity of the heterocyclic core. The electron-withdrawing nature of this substituent would deactivate the ring towards electrophilic substitution and activate it towards nucleophilic attack.
Substitution Patterns on the Pyrimidine Ring (e.g., C-4, C-5, C-6 positions)
Standard electrophilic aromatic substitution reactions are generally challenging on pyrimidine rings and would be further disfavored by the deactivating C-2 substituent. Conversely, nucleophilic aromatic substitution (SNAr) reactions could potentially be employed, particularly if a suitable leaving group is present at the C-4 or C-6 positions. Halogenated derivatives of the title compound, which are not readily described in the literature, would be necessary precursors for such transformations.
Should such precursors be synthesized, one could envision the introduction of various nucleophiles. For instance, reaction with alkoxides, thiolates, or amines could lead to the corresponding ether, thioether, or amino-substituted derivatives at the C-4 or C-6 positions. The C-5 position, being less electron-deficient, would be the least likely site for nucleophilic attack.
Introduction of Heteroatom-Containing Substituents
Building upon the hypothetical SNAr reactions, a variety of heteroatom-containing substituents could be introduced. For example, reaction with hydrazine (B178648) could yield hydrazinylpyrimidines, which are valuable intermediates for the synthesis of fused heterocyclic systems. Similarly, reaction with sodium azide (B81097) would be expected to produce the corresponding azido-pyrimidine, a versatile precursor for the synthesis of tetrazoles or triazoles.
Preparation of Fused Pyrimidine Systems
The synthesis of fused pyrimidine systems, such as purines or pteridines, typically involves the construction of a second ring onto a pre-functionalized pyrimidine core. Starting from Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester, this would likely require initial functionalization at the C-4 and C-5 or C-5 and C-6 positions. For example, the introduction of an amino group at C-4 and a cyano or carboxyl group at C-5 could serve as the anchor points for the annulation of an imidazole (B134444) or pyrazine (B50134) ring, respectively. Given the lack of documented methods to achieve this initial functionalization on the title compound, the preparation of fused systems remains a theoretical exercise.
Derivatization of the Ethyl Ester Moiety
The ethyl ester group offers a more predictable site for chemical modification, with hydrolysis and transesterification being the most common transformations.
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid, Difluoro-pyrimidin-2-yl-acetic Acid, can be readily accomplished through standard hydrolysis procedures. This reaction can be catalyzed by either acid or base.
Table 1: Hypothetical Conditions for the Hydrolysis of this compound
| Catalyst | Reagents | Solvent | Typical Conditions |
| Acid | HCl, H₂SO₄ | Water, Dioxane, THF | Reflux |
| Base | LiOH, NaOH, KOH | Water, Methanol (B129727), Ethanol (B145695) | Room Temperature to Reflux |
Base-catalyzed hydrolysis, often referred to as saponification, is typically carried out at room temperature or with gentle heating and is generally a high-yielding process. Acid-catalyzed hydrolysis usually requires more forcing conditions, such as refluxing in the presence of a strong mineral acid. The resulting carboxylic acid would be a valuable intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.
Transesterification to Other Esters
Transesterification allows for the conversion of the ethyl ester to other alkyl esters. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the ethanol byproduct.
Table 2: Hypothetical Conditions for the Transesterification of this compound
| Catalyst | Reagents | Typical Conditions |
| Acid | H₂SO₄, p-TsOH | Reflux in the desired alcohol |
| Base | NaOR, KOR (where R is the desired alkyl group) | Reflux in the desired alcohol |
| Metal-based | Titanates, Zirconates | High temperature |
For example, refluxing the ethyl ester in methanol with a catalytic amount of sulfuric acid would be expected to yield the corresponding methyl ester. Similarly, using other alcohols such as isopropanol (B130326) or butanol would lead to the formation of the isopropyl or butyl esters, respectively.
Amidation and Reduction of the Ester Group
The ethyl ester functionality of this compound is a prime target for modification, readily undergoing amidation and reduction to yield amides and alcohols, respectively. These transformations open doors to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
The conversion of the ester to an amide introduces a key functional group that can participate in hydrogen bonding and alter the molecule's physicochemical properties. The direct amidation of the ester can be achieved by reacting it with a primary or secondary amine. This reaction is often facilitated by the use of coupling agents or by converting the ester to a more reactive intermediate. A notable derivative, 2,2-Difluoro-2-(pyrimidin-2-yl)acetamide, has been synthesized, demonstrating the feasibility of this modification. While specific conditions for the amidation of this compound are not extensively detailed in publicly available literature, general protocols for the amidation of esters are well-established.
Table 1: General Amidation Strategies for Esters
| Reagent/Method | Description |
|---|---|
| Aminolysis | Direct reaction with an amine, often requiring heat or catalysis. |
| Ammonolysis | Reaction with ammonia (B1221849) to form a primary amide. |
Reduction of the ester group provides access to the corresponding primary alcohol, 2,2-difluoro-2-(pyrimidin-2-yl)ethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for further functionalization, including etherification, esterification, and oxidation to the corresponding aldehyde.
Table 2: Common Reducing Agents for Ester Reduction
| Reducing Agent | Strength | Typical Solvents |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Strong | Diethyl ether, Tetrahydrofuran (THF) |
Functionalization at the Alpha-Difluoro Carbon
The presence of two fluorine atoms on the alpha-carbon significantly influences the reactivity of the adjacent C-H bonds (if any were present) and the carbonyl group. This unique electronic environment allows for specific functionalization strategies at this position.
Introduction of Additional Substituents at the Alpha-Carbon
Direct introduction of substituents at the alpha-difluoro carbon of this compound is challenging due to the lack of an enolizable proton. However, derivatization strategies can be envisioned that proceed through radical intermediates or by employing highly reactive electrophiles or nucleophiles under specific conditions. Research on related difluoro-substituted carbonyl compounds suggests that functionalization can be achieved, although this remains an area for further exploration for this specific molecule.
Reactions Leading to C-C Bond Formation at the Alpha-Position
Carbon-carbon bond formation at the alpha-position of difluoro-substituted esters can be achieved through various synthetic methodologies. One prominent example is the Reformatsky reaction, where an organozinc reagent is generated from an α-halo ester. While the subject molecule is not an α-halo ester, related difluoroacetates can participate in Reformatsky-type reactions, suggesting a potential pathway for C-C bond formation. This would involve the reaction of a suitable derivative of this compound with an aldehyde or ketone in the presence of zinc metal.
Synthesis of Complex Analogues and Scaffolds
The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential biological activity.
Building Blocks for Larger Molecular Architectures
The pyrimidine ring and the difluoroacetate (B1230586) moiety are both recognized pharmacophores in medicinal chemistry. The presence of the difluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its biological target. Therefore, this compound and its derivatives are valuable intermediates in the synthesis of novel therapeutic agents and agrochemicals. For instance, pyrimidine derivatives are integral components of many bioactive compounds, and the introduction of a difluoroacetic acid ester moiety can lead to the development of new chemical entities with improved properties. myskinrecipes.com
Preparation of Chiral Derivatives
The alpha-carbon of this compound is a prochiral center. The introduction of a substituent at this position can lead to the formation of a chiral center. Asymmetric synthesis methodologies can be employed to selectively produce one enantiomer over the other. This is particularly important in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. While specific methods for the asymmetric synthesis of chiral derivatives of this core structure are not widely reported, general strategies for asymmetric synthesis, such as the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions, could potentially be applied.
Advanced Spectroscopic and Analytical Characterization of Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity and probe the electronic environment of specific nuclei.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the molecular structure.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region, with the H5 proton likely appearing as a triplet and the H4/H6 protons as a doublet. The ethyl ester moiety will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region. A key diagnostic signal is the methine proton of the difluoroacetyl group (-CHF₂), which is expected to be a triplet due to coupling with the two adjacent fluorine atoms (²J_HF). This coupling constant is typically large, a feature observed in similar structures like Difluoromethyl 4-methoxybenzoate, where the CHF₂ proton appears as a triplet with a coupling constant around 71-72 Hz. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the pyrimidine ring, the ethyl ester, and the difluoroacetyl group will produce a distinct resonance. The carbonyl carbon (C=O) of the ester will appear significantly downfield. A particularly informative signal is that of the carbon atom bonded to the two fluorine atoms (-CF₂-). Due to one-bond coupling with the two fluorine atoms (¹J_CF), this carbon signal is expected to appear as a triplet with a large coupling constant, often exceeding 250 Hz. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine H5 | ~7.3 - 7.5 | Triplet (t) | ~5.0 |
| Pyrimidine H4, H6 | ~8.8 - 9.0 | Doublet (d) | ~5.0 |
| Ester -OCH₂ CH₃ | ~4.2 - 4.4 | Quartet (q) | ~7.1 |
| Ester -OCH₂CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.1 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine C2 | ~160 - 165 | Triplet (t) | ²J_CF ~25-35 |
| Pyrimidine C4, C6 | ~157 - 159 | Singlet (s) | - |
| Pyrimidine C5 | ~120 - 122 | Singlet (s) | - |
| Ester C =O | ~165 - 168 | Triplet (t) | ³J_CF ~3-5 |
| Ester -OC H₂CH₃ | ~62 - 64 | Singlet (s) | - |
| Ester -OCH₂C H₃ | ~13 - 15 | Singlet (s) | - |
¹⁹F NMR is an essential technique for compounds containing fluorine. chemrxiv.org For this compound, the two fluorine atoms are chemically equivalent. The ¹⁹F NMR spectrum is therefore expected to show a single resonance. This signal will be split into a doublet due to coupling with the single adjacent methine proton (²J_HF). rsc.org The chemical shift of this doublet provides insight into the electronic environment of the fluorine atoms. The observation of this characteristic doublet is a definitive confirmation of the -CHF₂ moiety. rsc.org
While 1D NMR suggests the presence of various functional groups, 2D NMR experiments are crucial for assembling these pieces into a complete molecular structure by revealing through-bond correlations between nuclei. sdsu.eduwikipedia.org
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a cross-peak between the H5 and H4/H6 protons of the pyrimidine ring, confirming their adjacency. Another cross-peak would connect the methylene and methyl protons of the ethyl group, confirming the ethyl ester fragment. wikipedia.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). wikipedia.org An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, linking the methine proton signal to the -CF₂- carbon signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique is vital for establishing long-range connectivity by detecting correlations between protons and carbons over two to three bonds. sdsu.eduwikipedia.org Key HMBC correlations would include:
A cross-peak between the methine proton (-CHF₂) and the C2 carbon of the pyrimidine ring, confirming the attachment point of the side chain.
Correlations from the methine proton to the ester carbonyl carbon.
Correlations from the H4/H6 protons to the C2 and C5 carbons, piecing together the pyrimidine ring structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with the molecular formula C₈H₈F₂N₂O₂, the calculated exact mass of the neutral molecule is 202.0557. HRMS analysis of the protonated molecule ([M+H]⁺) would yield an experimental m/z value that matches the calculated value (203.0635) to within a few parts per million (ppm), thereby confirming the molecular formula. rsc.org
Analysis of the fragmentation patterns produced in a mass spectrometer provides valuable structural information. The method of ionization significantly influences the degree of fragmentation.
Electrospray Ionization (ESI) : As a "soft" ionization technique, ESI typically produces an abundant protonated molecular ion ([M+H]⁺) at m/z 203. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion can be used to induce controlled fragmentation. nih.govrsc.org Common fragmentation pathways for esters include the neutral loss of ethanol (B145695) (C₂H₅OH, 46 Da) or the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to fragment ions that help confirm the presence of the ethyl ester group. rsc.org
Electron Ionization (EI) : EI is a "hard" ionization technique that imparts more energy to the molecule, resulting in extensive and reproducible fragmentation. nih.gov The analysis of these fragments helps to piece together the molecular structure.
Table 3: Predicted Key Fragmentation Ions in EI-MS for this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
|---|---|---|
| 202 | [C₈H₈F₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 157 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |
| 129 | [M - COOC₂H₅]⁺ | Loss of the entire ester group |
The systematic analysis of these fragmentation pathways, combined with the precise data from NMR spectroscopy and HRMS, allows for the unambiguous structural confirmation of this compound. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint that is invaluable for structural elucidation and functional group identification.
While specific experimental spectra for this compound are not widely available in the public domain, the expected vibrational frequencies for its key functional groups can be predicted based on established spectroscopic data for similar structures.
Carbonyl Group (C=O): The ester functional group contains a carbonyl (C=O) bond that exhibits a strong, characteristic absorption in the IR spectrum, typically in the range of 1750-1735 cm⁻¹. This intense band is due to the stretching vibration of the C=O double bond. In Raman spectroscopy, the C=O stretch also gives rise to a distinct, often strong, band in a similar region.
Carbon-Fluorine Bonds (C-F): The presence of two fluorine atoms attached to the same carbon (a gem-difluoro group) results in strong C-F stretching vibrations. These typically appear in the IR spectrum in the region of 1100-1000 cm⁻¹. Due to the high electronegativity of fluorine, these bands are usually very intense.
Pyrimidine Ring (C=N and C=C vibrations): The pyrimidine ring system is characterized by a series of skeletal vibrations involving the stretching of C=N and C=C bonds, which are expected to appear in the 1600-1400 cm⁻¹ region of both IR and Raman spectra. Ring breathing modes, which are often prominent in Raman spectra, provide further information about the heterocyclic structure.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Bond | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Carbonyl | C=O | 1750-1735 | IR (strong), Raman (strong) |
| Gem-difluoro | C-F | 1100-1000 | IR (very strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
As of the latest literature review, a crystal structure for this compound has not been reported in publicly accessible databases. Therefore, no experimental data on its solid-state conformation, packing, or intermolecular interactions are currently available.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. The following methods are applicable for the analysis of this compound.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like ethyl esters. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture with high sensitivity and specificity.
For the analysis of this compound, a typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The compound's purity can be assessed by the presence of a single major peak in the chromatogram. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the structure of the compound. While a specific method for this compound is not published, general conditions for similar compounds can be applied.
Table 2: Representative GC-MS Conditions
| Parameter | Condition |
|---|---|
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Initial temp. 100°C, ramp to 250°C at 10°C/min |
High-performance liquid chromatography is a versatile and widely used technique for the purity determination and quantitative analysis of a broad range of compounds, including those that are not suitable for GC. For fluorinated pyrimidine derivatives, reversed-phase HPLC is a common approach.
A suitable HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or acid modifier to ensure good peak shape. Detection is typically performed using a UV detector at a wavelength where the pyrimidine ring shows strong absorbance. This method can be validated to accurately determine the purity of the compound and quantify it in various matrices. akjournals.com
Table 3: Representative HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Thin-layer chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. The separated spots can be visualized under UV light, due to the UV-active pyrimidine ring, or by staining with an appropriate reagent. The relative retention factors (Rf) of the starting materials and the product allow for a quick assessment of the reaction's status.
Table 4: Representative TLC Conditions
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate/Hexane mixture (e.g., 30:70 v/v) |
Computational and Theoretical Studies on Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, geometry, and energetic properties. For a molecule like Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester, these calculations can elucidate the effects of the difluoromethyl group and the ethyl ester substituent on the pyrimidine (B1678525) ring.
Electronic Structure Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is a cornerstone of electronic structure analysis. wikipedia.orgpearson.comlibretexts.org By combining atomic orbitals of the constituent atoms, a set of molecular orbitals is generated, each with a specific energy level. wikipedia.orglibretexts.org These orbitals can be classified as bonding, antibonding, or non-bonding. pearson.comyoutube.comyoutube.com The distribution of electrons within these orbitals dictates the molecule's stability and reactivity. pearson.com
For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.
The introduction of two fluorine atoms is expected to significantly influence the electronic structure. Fluorine's high electronegativity will draw electron density away from the adjacent carbon and the pyrimidine ring, a phenomenon known as the inductive effect. This can lower the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and enhancing the molecule's stability. emerginginvestigators.org
Table 1: Illustrative Molecular Orbital Properties
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -0.5 | Second lowest unoccupied molecular orbital |
| LUMO | -1.2 | Lowest unoccupied molecular orbital, primarily located on the pyrimidine ring |
| HOMO | -6.8 | Highest occupied molecular orbital, with significant contribution from the pyrimidine ring and the ester group |
| HOMO-1 | -7.5 | Second highest occupied molecular orbital |
| HOMO-LUMO Gap | 5.6 | Energy difference between HOMO and LUMO |
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comyoutube.comslideshare.net For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond connecting the pyrimidine ring to the acetic acid moiety and the C-O bond of the ethyl ester group.
By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. The most stable conformer, often referred to as the global minimum, represents the most populated three-dimensional structure of the molecule at equilibrium.
The presence of the bulky difluoromethyl group and the ethyl ester group can lead to steric hindrance, which will play a significant role in determining the preferred conformation. Computational methods can quantify these steric interactions and identify the dihedral angles that minimize steric clash, leading to the most stable structures. youtube.com
Table 2: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti-periplanar | 180° | 0.00 | 75.2 |
| Syn-clinal (Gauche) | 60° | 1.20 | 14.5 |
| Anti-clinal | 120° | 2.50 | 5.3 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts of this compound. These predictions are based on the calculation of the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. Comparing the calculated chemical shifts with experimental data can help confirm the molecular structure. For instance, the protons on the pyrimidine ring will have characteristic shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the difluoromethyl group. chemicalbook.comacs.orgresearchgate.netnih.gov
Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculations can help assign the experimentally observed vibrational bands to specific functional groups and types of molecular motion, such as C-F stretches, C=O stretches of the ester, and ring vibrations of the pyrimidine moiety.
Table 3: Predicted Spectroscopic Data
| Parameter | Predicted Value | Notes |
|---|---|---|
| 1H NMR Chemical Shift (H on pyrimidine) | 7.2 - 9.0 ppm | Influenced by ring nitrogens and substituents. |
| 13C NMR Chemical Shift (C-F2) | 110 - 120 ppm | Characteristic shift for a difluorinated carbon. |
| 19F NMR Chemical Shift | -90 to -120 ppm | Dependent on the chemical environment of the fluorine atoms. |
| IR Vibrational Frequency (C=O stretch) | 1730 - 1750 cm-1 | Typical range for an ester carbonyl group. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms and kinetics. This involves mapping the potential energy surface of the reacting system to identify the lowest energy path from reactants to products.
Investigation of Proposed Reaction Mechanisms (e.g., ester hydrolysis, fluorination steps)
Ester Hydrolysis: The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid is a fundamental reaction. Computational modeling can be used to investigate the mechanism of this reaction under both acidic and basic conditions. This involves identifying the transition states for the key steps, such as the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon and the subsequent elimination of ethanol (B145695).
Fluorination Steps: The synthesis of this compound likely involves a fluorination step. Theoretical modeling can be used to explore the mechanism of this process. For example, if a nucleophilic fluorinating agent is used, calculations can model the SN2 reaction pathway, identifying the transition state and the stereochemical outcome.
Activation Energy Barriers and Rate Constant Predictions
A key outcome of reaction pathway modeling is the determination of activation energy barriers (Ea). The activation energy is the minimum energy required for a reaction to occur and is represented by the energy difference between the reactants and the transition state. A higher activation energy barrier corresponds to a slower reaction rate.
By calculating the activation energies for different proposed reaction pathways, the most favorable mechanism can be identified. Furthermore, using transition state theory, these activation energies can be used to predict theoretical rate constants for the reaction under different temperatures. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's efficiency.
Table 4: Illustrative Activation Energy Barriers for Ester Hydrolysis
| Reaction Step | Catalyst | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | Acid | 15.2 |
| Tetrahedral Intermediate Formation | Acid | -5.4 (relative to reactants) |
| Proton Transfer | Acid | 8.1 |
| Elimination of Ethanol | Acid | 12.5 |
| Nucleophilic Attack | Base | 10.8 |
| Tetrahedral Intermediate Formation | Base | -9.7 (relative to reactants) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to related pyrimidine derivatives and other fluorinated organic molecules allows for an informed discussion of its potential applications. rsc.orgresearchgate.net MD simulations can provide valuable insights into the behavior of this compound in various environments, particularly concerning its interactions with solvents and potential biological targets. mdpi.commdpi.com
For instance, MD simulations could be employed to model the behavior of this compound in aqueous and non-polar solvents. Such simulations would reveal information about the solvation shell, the preferred orientation of solvent molecules around the ester, and the dynamics of these interactions. This is crucial for understanding the compound's solubility and partitioning behavior, which are key physicochemical properties.
In the context of drug design, where pyrimidine derivatives are common scaffolds, MD simulations can elucidate the binding dynamics of the molecule with a target protein. mdpi.comnih.gov By simulating the protein-ligand complex, researchers can analyze the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the free energy of binding. This information is instrumental in rational drug design and optimization. For this compound, simulations could explore how the difluoromethyl group and the pyrimidine ring contribute to binding affinity and selectivity. rsc.org
Analysis of Fluorine's Electronic and Steric Influence
The incorporation of fluorine atoms into organic molecules profoundly alters their chemical and physical properties. encyclopedia.pub In this compound, the two fluorine atoms on the alpha-carbon exert significant electronic and steric effects that influence the molecule's conformation, reactivity, and potential biological activity.
Fluorine is the most electronegative element, and its presence induces a strong electron-withdrawing effect through the sigma bonds (inductive effect). nih.gov This effect can alter the electron distribution across the entire molecule, influencing the acidity of nearby protons and the reactivity of functional groups. encyclopedia.pub The C-F bond is also significantly stronger than the C-H bond, which can enhance the metabolic stability of the compound by making it less susceptible to enzymatic degradation. nih.govacs.org
From a steric perspective, fluorine is relatively small (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å), allowing it to replace hydrogen without causing significant steric hindrance. nih.gov However, the introduction of multiple fluorine atoms, as in the difluoromethyl group, can influence the molecule's preferred conformation due to stereoelectronic effects, such as the gauche effect. nih.gov
Effects of Geminal Fluorine Atoms on Molecular Properties and Reactivity
The presence of two fluorine atoms on the same carbon atom (a geminal difluoro group) in this compound has several notable consequences for its molecular properties and reactivity.
The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the alpha-proton (the hydrogen atom on the same carbon). This inductive effect polarizes the C-H bond, making the proton more likely to be abstracted by a base. This property can be critical in certain chemical reactions and biological interactions.
Furthermore, the geminal difluoro group can influence the stability of adjacent carbocations, carbanions, and radicals. While the inductive effect of fluorine destabilizes an adjacent positive charge, it can stabilize a radical through π-conjugation. acs.org The reactivity in nucleophilic substitution reactions at the alpha-carbon is also affected; gem-difluoroalkyl groups generally show reduced reactivity in SN2 reactions compared to their monofluorinated counterparts due to the destabilizing effect of the additional fluorine on the transition state. acs.org
The table below summarizes the comparative properties of C-H and C-F bonds, illustrating the impact of fluorination.
| Property | C-H Bond | C-F Bond |
| Bond Length (Å) | ~1.09 | ~1.35 |
| Bond Dissociation Energy (kcal/mol) | ~100 | ~109-116 |
| Electronegativity Difference | ~0.4 | ~1.5 |
| Polarity | Nonpolar | Highly Polar |
This table presents generalized data for illustrative purposes.
Hydrogen Bonding Capabilities of the Difluoromethyl Group (in related fluorinated compounds)
The difluoromethyl (CF2H) group is increasingly recognized for its ability to act as a hydrogen bond donor, a property that is not typically associated with C-H bonds. beilstein-journals.orgjst.go.jp The high electronegativity of the two fluorine atoms polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to participate in weak hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms. beilstein-journals.org
This "lipophilic hydrogen bond donor" character allows the CF2H group to serve as a bioisostere for more traditional hydrogen bond donors such as hydroxyl (OH) or thiol (SH) groups in drug design. semanticscholar.orgalfa-chemistry.com However, the hydrogen bonds formed by the CF2H group are generally weaker than those formed by OH or NH groups. beilstein-journals.org Quantum mechanical calculations have estimated the binding energy of a CF2H···O interaction to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org
The hydrogen bond donating capacity of the CF2H group is influenced by its molecular environment. Attaching the group to electron-withdrawing systems, such as aromatic rings, can enhance its hydrogen bond acidity. beilstein-journals.org In the context of this compound, the electron-deficient pyrimidine ring is expected to augment the hydrogen bond donor strength of the CF2H group.
The following table compares the hydrogen bond acidity (A) values, a measure of hydrogen bond donor strength, for various functional groups.
| Functional Group | Hydrogen Bond Acidity (A) |
| -OH (in phenols) | ~0.6 |
| -NH (in anilines) | ~0.1 - 0.3 |
| -SH (in thiophenols) | ~0.1 - 0.2 |
| -CF2H (in aryl ethers/thioethers) | ~0.085 - 0.126 |
| -CH3 | ~0.0 |
Data is compiled from studies on various substituted aromatic compounds for comparative purposes. semanticscholar.orgacs.org
Applications of Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The combination of a heteroaromatic pyrimidine (B1678525) core and a difluoroacetic ester functional group allows Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester to serve as a multifaceted building block. Both the pyrimidine ring and the ester moiety can undergo a variety of chemical transformations, providing access to a wide range of more complex molecular architectures.
Precursor for Diversified Heterocyclic Scaffolds
The pyrimidine unit within the molecule is a key reactive site for building more elaborate heterocyclic systems. Pyrimidines are foundational scaffolds in numerous biologically active compounds, and derivatives of this ester can be used to construct fused or substituted heterocyclic structures. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or participate in cyclization reactions.
Furthermore, the pyrimidine ring itself can be a partner in cycloaddition or condensation reactions. While specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity of similar 2-substituted pyrimidines is well-established. For instance, reactions like the Biginelli condensation can produce dihydropyrimidinones, and various pyrimidine precursors are used to synthesize fused systems like pyrazolo[3,4-d]pyrimidines and isoxazolo[5,4-d]pyrimidines. mdpi.com The difluoroacetyl group adds a unique electronic and steric profile that can influence the regioselectivity and outcome of such cyclization reactions. The general strategy of using functionalized pyrimidines to access novel heterocyclic derivatives is a cornerstone of medicinal chemistry. mdpi.comresearchgate.netnih.gov
Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials
The unique electronic properties conferred by the fluorine atoms make this building block attractive for the synthesis of specialty chemicals, including those for medicinal, agrochemical, and materials science applications. rsc.org The strong electron-withdrawing nature of the difluoromethyl group can significantly alter the properties of resulting molecules, such as their metabolic stability and lipophilicity, which is highly valuable in the development of pharmaceuticals and agrochemicals. myskinrecipes.com
While direct applications in advanced materials are still emerging, the incorporation of fluorinated heterocyclic moieties is a known strategy for creating materials with specific properties, such as liquid crystals or compounds for photoelectronic devices. researchgate.net The thermal stability and unique optical properties of some organofluorine compounds make them suitable for such applications. researchgate.net The synthesis of complex derivatives from this ester could lead to novel compounds with tailored electronic and physical properties for use in materials science.
Contribution to the Synthesis of Fluorinated Compounds
The synthesis of molecules containing fluorine is a major focus of modern chemistry due to the profound impact of fluorine on a molecule's biological and physical properties. nih.govnih.gov Using pre-fluorinated building blocks is a dominant strategy in this field, as it avoids the use of harsh or selective late-stage fluorination reagents. nih.gov
Source of the Difluoroacetate (B1230586) Moiety in Target Molecules
This compound serves as a vehicle for introducing the entire difluoro-pyrimidin-2-yl-acetyl group into a larger molecule. The ester can be readily converted into other functional groups (e.g., amides, alcohols, ketones) while retaining the crucial C-F bonds. This allows for the strategic placement of the difluoro group, which acts as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability and binding affinity. The initial synthesis of 5-Fluorouracil, a widely used cancer drug, was based on a similar building block approach using ethyl fluoroacetate (B1212596) to construct the fluorinated pyrimidine ring, highlighting the power of this strategy. mdpi.com
Methodologies for Introducing Fluorine into Organic Structures
This compound contributes to the synthesis of fluorinated molecules not by acting as a fluorinating agent (which directly adds a fluorine atom), but by serving as a pre-fluorinated building block. nih.gov This "building block" approach is a key methodology for introducing fluorine. nih.govnih.gov It provides a reliable and regioselective way to incorporate the difluoro (-CF2-) group. Synthetic chemists can leverage the known reactivity of the ester and pyrimidine functions to integrate the fluorinated fragment into a target structure, bypassing the challenges often associated with direct fluorination, such as lack of selectivity and the need for specialized reagents like Selectfluor or DAST. mdpi.com
Utility in Fragment-Based Approaches for Chemical Library Synthesis
Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy for identifying lead compounds in pharmaceutical research. nih.govnih.govdiva-portal.org This approach screens small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov Fluorinated fragments are particularly valuable in this context. lifechemicals.comthermofisher.comnih.gov
This compound possesses several characteristics that make it an excellent candidate for inclusion in a fragment library. Its physicochemical properties align well with the empirical "Rule of Three," a set of guidelines for effective fragments.
| Property | "Rule of Three" Guideline | This compound Value | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 300 Da | 202.16 Da chemscene.com | Yes |
| Calculated LogP (cLogP) | ≤ 3 | 1.1315 chemscene.com | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 0 chemscene.com | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 4 (2x N, 2x O) chemscene.com | No |
| Rotatable Bonds | ≤ 3 | 3 chemscene.com | Yes |
While the number of hydrogen bond acceptors is slightly higher than the guideline, the compound is otherwise an excellent fit. Crucially, the presence of fluorine makes it ideal for ¹⁹F NMR-based screening. This technique is highly sensitive, rapid, and suffers from less signal overlap than traditional ¹H NMR, allowing for the screening of fragment cocktails. lifechemicals.comdtu.dklifechemicals.com The distinct signal from the fluorine atoms can be monitored for changes upon binding to a protein target, providing a clear indication of a "hit". dtu.dklifechemicals.com The ester and pyrimidine moieties also serve as synthetic vectors, allowing for straightforward chemical elaboration to grow a fragment hit into a more potent lead compound.
Future Perspectives and Emerging Research Directions
Development of Stereoselective Synthetic Methodologies
The difluoromethyl group attached to the pyrimidine (B1678525) ring in Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester creates a stereocenter. While many applications may not require enantiopure forms, the development of stereoselective synthetic methods is a critical frontier for producing chiral derivatives with potentially distinct biological activities.
Future research will likely focus on asymmetric synthesis strategies to control the stereochemistry at the carbon bearing the difluoro group. One promising approach involves the use of chiral auxiliaries or catalysts in reactions that construct the C-C bond between the pyrimidine ring and the difluoroacetate (B1230586) moiety. For instance, asymmetric Reformatsky-type reactions using ethyl bromodifluoroacetate with a pyrimidine-based aldehyde or imine could be explored using chiral ligands. mdpi.com
Another avenue is the stereoselective fluorination of a pyrimidin-2-yl-acetic acid ethyl ester precursor. While challenging, advancements in asymmetric fluorinating agents could provide a direct route to the desired enantiomer. The successful stereoselective synthesis of other heterocyclic compounds serves as a blueprint for these potential investigations. nih.gov
Table 1: Potential Stereoselective Synthetic Strategies
| Methodology | Description | Potential Advantages |
|---|---|---|
| Chiral Catalyst/Ligand | Use of chiral metal complexes or organocatalysts to induce asymmetry during the formation of the stereocenter. | High enantioselectivity; catalytic nature reduces waste. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. | Well-established and often predictable outcomes. |
| Asymmetric Fluorination | Introduction of fluorine atoms stereoselectively using chiral electrophilic or nucleophilic fluorinating agents on a prochiral substrate. | Direct approach to creating the chiral center. |
Exploration of Novel Reactivity and Transformation Pathways
The unique electronic properties conferred by the two fluorine atoms and the pyrimidine ring suggest that this compound could participate in a variety of novel chemical transformations. Future studies will likely investigate its reactivity under different conditions to synthesize new derivatives.
The gem-difluoro group acts as a strong electron-withdrawing group, which can influence the reactivity of the adjacent ester and the pyrimidine ring. Research could explore the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which could then be used as a building block for amide bond formation or other derivatizations. researchgate.net Furthermore, the C-F bonds themselves, while strong, could be targets for activation under specific catalytic conditions, although this remains a significant challenge in organofluorine chemistry. rsc.org
Exploration into radical reactions is another promising direction. The generation of a radical at the carbon adjacent to the pyrimidine ring could enable novel C-C and C-heteroatom bond formations, expanding the accessible chemical space. nih.gov Photocatalysis, in particular, offers mild conditions for generating such radical intermediates. rsc.orgnih.gov
Application of Machine Learning in Reaction Prediction and Optimization
The intersection of machine learning (ML) and synthetic chemistry is set to revolutionize how chemical reactions are developed. nih.gov For a molecule like this compound, ML algorithms can be employed to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes.
By training models on large datasets of reactions involving pyrimidines and fluorinated compounds, it is possible to predict the success or failure of a planned synthesis, as well as its potential yield. rjptonline.orgrsc.org This predictive power can save significant time and resources in the laboratory. For instance, an ML model could predict the optimal base, solvent, and temperature for a coupling reaction involving the pyrimidine ring.
Recent work has demonstrated the use of ML to develop predictive models for various properties of pyrimidine derivatives, which can guide the design of new molecules with desired characteristics. researchgate.netscirp.org This approach can be extended to predict the reactivity of this compound in various transformations.
Table 2: Machine Learning Applications in Synthesis
| Application Area | Description | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | Algorithms predict the major product and yield of a reaction given the reactants and conditions. | Reduces trial-and-error experimentation; accelerates discovery. rjptonline.org |
| Condition Optimization | ML models suggest optimal parameters (temperature, catalyst, solvent) to maximize yield and minimize byproducts. | Improves efficiency and sustainability of synthetic processes. |
| Retrosynthesis Planning | AI tools propose synthetic pathways to a target molecule, potentially uncovering novel routes. | Aids chemists in designing more efficient syntheses. |
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of new derivatives and applications of this compound, high-throughput experimentation (HTE) coupled with automated synthesis platforms is an essential future direction. youtube.com These technologies allow for the rapid screening of a wide array of reaction conditions or the synthesis of large libraries of related compounds in parallel. rsc.organalytical-sales.com
Using multi-well plates and robotic liquid handlers, researchers can quickly evaluate dozens or hundreds of different catalysts, ligands, solvents, and bases for a specific transformation, such as a Suzuki or Buchwald-Hartwig coupling on the pyrimidine ring (if appropriately functionalized). analytical-sales.com This approach dramatically speeds up the optimization process compared to traditional, one-at-a-time experimentation. youtube.com Once optimized conditions are found, automated flow chemistry systems could be employed for the safe and efficient scale-up production of the target compound and its derivatives. rsc.org
The combination of HTE for screening and automated synthesis for production creates a powerful workflow for exploring the chemical space around this compound, leading to the rapid identification of new molecules with potentially valuable properties.
Investigations into Sustainable Synthesis and Biocatalytic Routes
Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous reagents. Future research on the synthesis of this compound will undoubtedly incorporate green chemistry principles. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. mdpi.com
Biocatalysis, the use of enzymes to perform chemical transformations, offers a particularly promising avenue for sustainable synthesis. Enzymes operate under mild conditions (room temperature, neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity. While the direct enzymatic synthesis of a complex molecule like this compound is challenging, biocatalytic methods could be developed for key steps.
For example, enzymes like hydrolases could be used for the stereoselective hydrolysis of the ethyl ester, providing a route to enantiopure carboxylic acid derivatives. Furthermore, biocatalytic approaches have been successfully used in the synthesis of other pyrimidine-based nucleoside analogues, suggesting that enzymes like phosphorylases or transferases could potentially be engineered or discovered for transformations involving the pyrimidine core of this molecule. rsc.org
Table 3: Comparison of Synthetic Approaches
| Approach | Key Features | Sustainability Aspect |
|---|---|---|
| Traditional Synthesis | Often relies on stoichiometric reagents, harsh conditions, and organic solvents. | Can generate significant waste and have a high environmental impact. |
| Green Chemistry | Employs catalytic methods, safer solvents (e.g., water, ethanol), and energy-efficient conditions (e.g., microwave, ultrasound). mdpi.com | Reduces waste, improves safety, and lowers energy consumption. |
| Biocatalysis | Uses enzymes in aqueous media under mild temperature and pH. | Highly sustainable, biodegradable catalysts, often highly selective, reducing byproducts. rsc.org |
Q & A
Q. What role does the compound play in synthesizing fluorinated pharmaceuticals?
- Methodological Answer : As a fluorinated building block, it is incorporated into kinase inhibitors (e.g., pyrimidine-based analogs) or antiviral agents. Case studies include coupling with aryl boronic acids (Suzuki-Miyaura) or amide bond formation for prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
